molecular formula C13H16N4O2 B2955800 6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione CAS No. 565193-15-9

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione

Cat. No. B2955800
M. Wt: 260.297
InChI Key: DHIDSSFRXLUFLN-UHFFFAOYSA-N
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Description

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione, also known as AEB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. AEB is a pyrimidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Scientific Research Applications

Antithrombotic Applications

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound structurally related to the requested chemical, has been identified as a new antithrombotic compound with favorable cerebral and peripheral effects. This compound was synthesized from an enamine precursor through thermal fusion with ureas, demonstrating potential applications in cardiovascular research and therapy (Furrer, Wágner, & Fehlhaber, 1994).

Fluorescent Probes for Metal Ions

A fluorescent probe based on a pyrimidine structure, designed for high selectivity towards Al3+ ions in both DMSO and aqueous solutions, has been developed. This probe exhibits a dual signalling mechanism, including imine (C=N) isomerization inhibition and twisted intramolecular charge transfer (TICT), showcasing its utility in biochemical and environmental sensing applications (Upadhyay & Kumar, 2010).

Antimicrobial Agents

Pyrimidine derivatives have been synthesized with potential antimicrobial activity. For instance, barbituric acid derivatives have been evaluated for their in vitro antibacterial activity against various strains, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. Some compounds exhibited antibacterial activity surpassing that of ampicillin, highlighting their potential as novel antimicrobial agents (Shukla et al., 2019).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been utilized as a module for novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate extensive hydrogen-bonding intermolecular interactions, providing insights into the design of new materials and nanostructures with potential applications in molecular recognition and catalysis (Fonari et al., 2004).

One-Pot Synthesis Methods

Efficient one-pot synthesis methods for pyrimido[4,5-d]pyrimidine-2,4-dione derivatives have been developed, highlighting the versatility of pyrimidine chemistry in facilitating rapid and environmentally friendly synthetic routes. These methods offer potential applications in drug discovery and development, enabling the synthesis of a wide array of pyrimidine-based compounds with diverse biological activities (Bazgir et al., 2008).

properties

IUPAC Name

6-amino-1-benzyl-5-(ethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-15-10-11(14)17(13(19)16-12(10)18)8-9-6-4-3-5-7-9/h3-7,15H,2,8,14H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDSSFRXLUFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-Benzyl-5-(Ethylamino)pyrimidine-2,4(1h,3h)-Dione

CAS RN

565193-15-9
Record name 6-amino-1-benzyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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